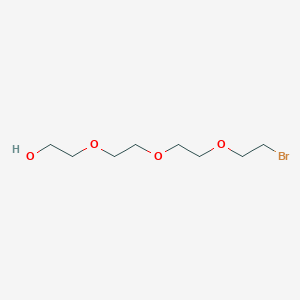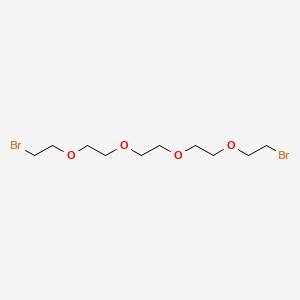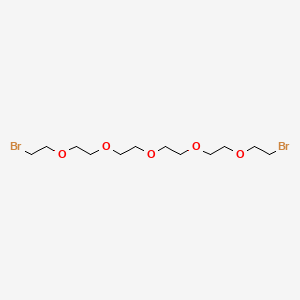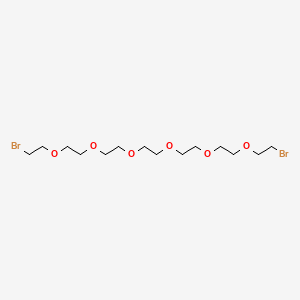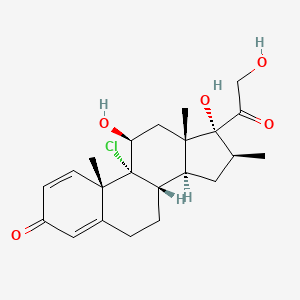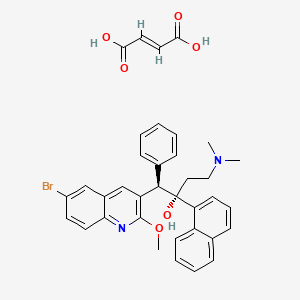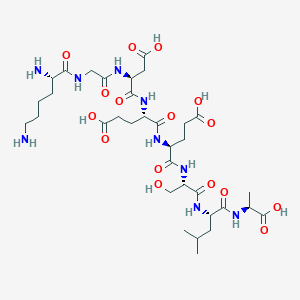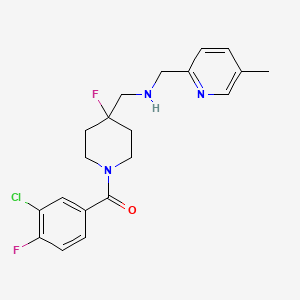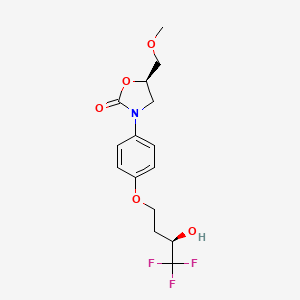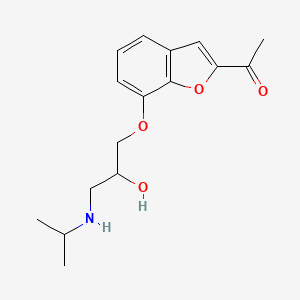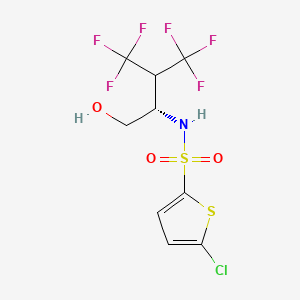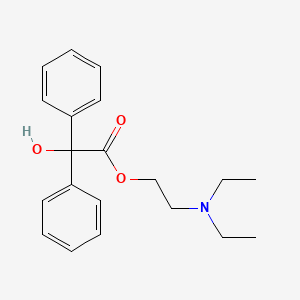
苯丙胺嗪
描述
苯丙胺嗪是一种抗胆碱能药物,历史上曾用于治疗临床抑郁症和焦虑症。它于 1957 年在美国以商品名苏维坦 (Suavitil) 推出市场。 后来由于严重副作用而从市场上撤回 。尽管已撤回,但苯丙胺嗪由于其独特的性质,仍然是科学研究中关注的化合物。
作用机制
苯丙胺嗪通过阻断乙酰胆碱在毒蕈碱受体上的作用来发挥作用。这种抗胆碱能活性导致副交感神经系统作用的降低,从而导致肌肉痉挛和分泌物减少。 苯丙胺嗪的主要分子靶标是毒蕈碱乙酰胆碱受体,其作用涉及抑制这些受体正常功能 。
科学研究应用
苯丙胺嗪已被用于各种科学研究应用,包括:
化学: 作为酯化反应和抗胆碱能活性研究中的模型化合物。
生物学: 研究抗胆碱能药物对生物系统的影响。
生化分析
Biochemical Properties
Benactyzine has been shown to provide greater protection in experimental organophosphate (OP) poisoning when combined with a cholinesterase reactivator . It interacts with enzymes and proteins involved in the cholinergic system, particularly those related to muscarinic receptors .
Cellular Effects
The cellular effects of Benactyzine are primarily due to its antimuscarinic action. It influences cell function by blocking the action of acetylcholine on muscarinic receptors, which are involved in various cell signaling pathways and cellular metabolic processes .
Molecular Mechanism
At the molecular level, Benactyzine exerts its effects by binding to muscarinic receptors, thereby inhibiting the action of acetylcholine. This leads to changes in cell signaling and gene expression related to the cholinergic system .
准备方法
苯丙胺嗪的合成涉及二苯乙酸与 2-(二乙氨基)乙醇的酯化反应。该反应通常需要酸催化剂,并在回流条件下进行。 工业生产方法可能涉及类似的合成路线,但针对大规模生产进行了优化 。
相似化合物的比较
苯丙胺嗪与其他抗胆碱能化合物类似,如阿托品、双环丙胺和三己苯哌啶。 苯丙胺嗪的抗毒蕈碱作用强于阿托品,并且在与胆碱酯酶复活剂联合使用时,在实验性有机磷中毒中显示出更好的保护作用 。 其他类似化合物包括阿普罗芬和氮丙罗芬,它们也表现出抗毒蕈碱性质 .
属性
IUPAC Name |
2-(diethylamino)ethyl 2-hydroxy-2,2-diphenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-3-21(4-2)15-16-24-19(22)20(23,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,23H,3-4,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQOFBKHQCTVQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022644 | |
| Record name | Benactyzine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Certain muscarinic antagonists (e.g., atropine, aprophen, and benactyzine) are used as antidotes for the treatment of organophosphate poisoning. ... The interaction of aprophen and benactyzine, both aromatic esters of diethylaminoethanol, with nicotinic acetylcholine receptor (AChR) in BC3H-1 intact muscle cells and with receptor-enriched membranes of Torpedo californica /was examined/. Aprophen and benactyzine diminish the maximal carbamylcholine-elicited sodium influx into muscle cells without shifting Kact (carbamylcholine concentration eliciting 50% of the maximal 22Na+ influx). The concentration dependence for the inhibition of the initial rate of 22Na+ influx by aprophen and benactyzine occurs at lower concentrations (Kant = 3 and 50 microM, respectively) than those needed to inhibit the initial rate of [125I]-alpha-bungarotoxin binding to the agonist/antagonist sites of the AChR (Kp = 83 and 800 uM, respectively). The effective concentration for atropine inhibition of AChR response (Kant = 150 microM in BC3H-1 cells) is significantly higher than those obtained for aprophen and benactyzine. Both aprophen and benactyzine interact with the AChR in its desensitized state in BC3H-1 cells without further enhancing agonist affinity. Furthermore, these ligands do not alter the value of Kdes (equilibrium concentration of agonist which diminishes 50% of the maximal receptor response) in BC3H-1 muscle cells. The affinity of aprophen and benactyzine for the allosterically coupled noncompetitive inhibitor site of the AChR in Torpedo was determined using [3H]phencyclidine as a probe. Both compounds were found to preferentially associate with the high affinity (desensitized) state rather than the resting state of Torpedo AChR. There is a 14- to 23-fold increase in the affinity of aprophen and benactyzine for the AChR (KD = 0.7 and 28.0 uM in the desensitized state compared to 16.4 and 384 uM in the resting state, respectively). These data indicate that aprophen and benactyzine binding are allosterically regulated by the agonist sites of Torpedo AChR. Thus, aprophen and benactyzine are effective noncompetitive inhibitors of the AChR at concentrations of 1-50 uM, in either Torpedo or mammalian AChR. These concentrations correspond very well with the blood level of these drugs found in vivo to produce a therapeutic response against organophosphate poisoning., Benactyzine and drofenine are widely used anticholinergic drugs. Benactyzine is used to treat organophosphate poisoning and drofenine acts on smooth muscle to stop muscle spasms. Both of these drugs are esters. After they enter the bloodstream, they will interact with butyrylcholinesterase (BChE; acylcholine acyl hydrolase: EC 3.1.1.8), which has an ability to hydrolyze a wide variety of esters. Therefore, the kinetic analysis of their inhibitory effects on human serum BChE was examined using butyrylthiocholine as substrate. Both drugs were competitive inhibitors of BChE and the Ki values of benactyzine and drofenine were calculated to be 0.010 +/- 0.001 and 0.003 +/- 0.000 mM, respectively, using the Systat (version 5.03, 1991) nonlinear regression analysis software package. According to these parameters, drofenine is a more potent competitive inhibitor of BChE than benactyzine. | |
| Record name | BENACTYZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3292 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals | |
CAS No. |
302-40-9 | |
| Record name | Benactyzine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benactyzine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benactyzine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09023 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benactyzine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benactyzine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENACTYZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/595EG71R3F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BENACTYZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3292 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
177-178 (Hydrochloride salt), 51 °C, Crystals from alcohol + ether; mp: 169-170 °C /Methobromide/, Crystals from acetone; mp: 177-178 °C; 14.9 g soluble in 100 ml water at 25 °C; practically insoluble in ether /HCl/ | |
| Record name | Benactyzine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09023 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BENACTYZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3292 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does benactyzine exert its anticholinergic effects?
A1: Benactyzine acts as a non-competitive inhibitor of the nicotinic acetylcholine receptor (nAChR) []. It achieves this by preferentially binding to the high-affinity (desensitized) state of the nAChR, thereby diminishing the maximal carbamylcholine-elicited sodium influx [].
Q2: Does benactyzine affect the agonist binding site on the nAChR?
A2: No, benactyzine does not directly compete with agonists for the agonist/antagonist binding site on the nAChR. Instead, it binds to an allosterically coupled non-competitive inhibitor site, modulating receptor function without altering agonist affinity [].
Q3: Does benactyzine demonstrate selectivity for muscarinic receptor subtypes?
A3: Research suggests that while benactyzine acts as a non-specific muscarinic antagonist, it might exhibit a slight preference for the M2 subtype. Studies comparing its effects on [3H]acetylcholine release from rat hippocampal slices showed it induced less release compared to other non-specific antagonists like atropine and dexetimide, but more than the selective M1 antagonist pirenzepine [].
Q4: How does benactyzine impact neuronal activity?
A4: Benactyzine can influence neuronal activity by modulating calcium ion (Ca2+) flux. Studies on rat brain synaptosomes revealed that benactyzine induces a biphasic change in 45Ca uptake, suggesting an interaction with both Na-K and calcium channels [].
Q5: Can benactyzine affect smooth muscle contraction?
A5: Yes, benactyzine can inhibit smooth muscle contractions. Research on guinea pig ileum showed it effectively inhibits Ba2+-induced contractions, particularly those dependent on cellular calcium stores, suggesting a potential mechanism involving competition with Ca2+ for binding sites [].
Q6: What is the molecular formula and weight of benactyzine?
A6: Benactyzine has a molecular formula of C20H25NO3 and a molecular weight of 323.43 g/mol.
Q7: Is there spectroscopic data available for benactyzine?
A7: Yes, benactyzine hydrochloride exhibits characteristic benzenoid absorption in the ultraviolet region, similar to benzilic acid []. Additionally, infrared spectroscopy reveals a strong carbonyl absorption peak at 1743 cm-1, useful for its identification and quantification [].
Q8: How stable is benactyzine in a multicomponent solution?
A8: In a formulated aqueous solution containing trimedoxime bromide and atropine, benactyzine exhibited lower stability compared to the other components. Studies showed a significant degradation of benactyzine in both glass and plastic cartridges over time, with a 20% potency loss after one year at 25°C [].
Q9: How is benactyzine metabolized in the body?
A9: While detailed metabolic pathways were not extensively discussed in the provided research, benactyzine, being an ester, is likely hydrolyzed by butyrylcholinesterase (BChE) in the bloodstream [].
Q10: Does benactyzine cross the blood-brain barrier?
A10: Yes, benactyzine can cross the blood-brain barrier and exert central anticholinergic effects. This is evidenced by its ability to influence EEG patterns [, , ], modulate behavior in animal models of anxiety [, ], and affect central cholinergic systems [, , ].
Q11: Has benactyzine demonstrated efficacy in animal models of seizures?
A11: Yes, studies on mice revealed that benactyzine exerts anticonvulsant effects in both maximal electroshock seizure (MES) and pentetrazole seizure threshold test (MST) models []. This effect is suggested to be linked to its antagonism of NMDA receptors, as evidenced by improved cell survival in primary cultured hippocampal neurons exposed to NMDA excitotoxicity [].
Q12: What is the role of benactyzine in organophosphate poisoning?
A12: Benactyzine is explored as a potential antidote for organophosphate poisoning due to its anticholinergic properties [, , , ]. Its ability to inhibit acetylcholine activity, particularly at muscarinic receptors in the central nervous system, may help counteract the cholinergic crisis induced by these agents [, ].
Q13: Has benactyzine shown promise in treating anxiety?
A13: Early clinical trials suggest that benactyzine might possess anxiolytic properties [, , ]. Studies exploring its effects on anxiety states in humans reported improvements in various anxiety symptoms, although further research is needed to confirm these findings and elucidate its precise mechanism of action in anxiety disorders [, , ].
Q14: What are some of the reported side effects of benactyzine?
A14: Benactyzine can produce various side effects, primarily due to its anticholinergic properties. These can include dry mouth, blurred vision, constipation, urinary retention, and cognitive impairments like confusion and memory problems [, , ].
Q15: Does benactyzine impact visual function?
A15: Yes, benactyzine can significantly impair visual function, particularly at near focus [, ]. Studies have shown that it can decrease both static and dynamic visual acuity, reduce accommodation amplitude and contrast sensitivity, and increase pupil size [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


